molecular formula C16H25ClN2 B2921019 (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride CAS No. 1353991-02-2

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride

Cat. No. B2921019
CAS RN: 1353991-02-2
M. Wt: 280.84
InChI Key: OICKMDPWGPSRQA-SZKNIZGXSA-N
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Description

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the family of piperidine derivatives. It is commonly referred to as MPB-1609, and it has been of great interest to researchers due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the mu-opioid receptor, which is involved in the modulation of pain. It has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and physiological effects:
This compound has been shown to exhibit potent analgesic effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride is its potent analgesic properties, which make it useful in preclinical studies of pain. However, one of the limitations of this compound is its potential for abuse, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride. One direction is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential as a treatment for depression and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride can be achieved through a multistep process. The first step involves the reaction of 4-phenylbut-3-en-1-ol with N-methylpiperidin-4-one in the presence of a base such as potassium carbonate. This reaction results in the formation of (E)-N-methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-one. The second step involves the reduction of the ketone group in the presence of a reducing agent such as sodium borohydride to form (E)-N-methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine. The final step involves the addition of hydrochloric acid to form this compound.

Scientific Research Applications

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties in preclinical studies. It has also been investigated for its potential as a treatment for drug addiction and depression. Additionally, this compound has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.

properties

IUPAC Name

N-methyl-1-[(E)-4-phenylbut-3-enyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-17-16-10-13-18(14-11-16)12-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,16-17H,6,10-14H2,1H3;1H/b9-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICKMDPWGPSRQA-SZKNIZGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1CCN(CC1)CC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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